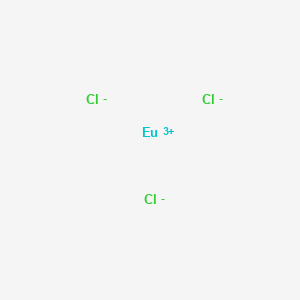
Europium(3+);trichloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Europium chloride is an inorganic compound with the formula EuCl₃. It is a yellow solid in its anhydrous form and is highly hygroscopic, rapidly absorbing water to form a white crystalline hexahydrate, EuCl₃·6H₂O . This compound is primarily used in research and has significant applications in various scientific fields.
準備方法
Europium chloride can be synthesized through several methods:
Aqueous Hydrochloric Acid Route: Treating europium oxide (Eu₂O₃) with aqueous hydrochloric acid produces hydrated europium chloride (EuCl₃·6H₂O).
Ammonium Chloride Route: Anhydrous europium chloride is often prepared by heating europium oxide or hydrated europium chloride with ammonium chloride at around 230°C.
化学反応の分析
Europium chloride undergoes various chemical reactions:
Reduction: Europium chloride can be reduced with hydrogen gas to form europium dichloride (EuCl₂).
Salt Metathesis: It can react with lithium bis(trimethylsilyl)amide in tetrahydrofuran (THF) to form europium bis(trimethylsilyl)amide.
Formation of Organometallic Compounds: Reduction of europium chloride can lead to the formation of organometallic compounds such as bis(pentamethylcyclopentadienyl)europium(II) complexes.
科学的研究の応用
Europium chloride has a wide range of applications in scientific research:
Luminescence: Europium compounds are known for their luminescent properties, making them useful in various optical applications.
Magnetic Resonance Imaging (MRI): Europium’s unique magnetic properties are leveraged in MRI contrast agents.
Catalysis: Europium chloride is used as a catalyst in organic synthesis and other chemical reactions.
Material Science: It is used in the preparation of other europium salts and organometallic compounds, which have applications in material science.
作用機序
The mechanism of action of europium chloride involves its ability to form coordination complexes with various ligands. Europium ions typically exhibit a coordination number between eight and ten, binding to donors like oxygen or nitrogen . The electronic and magnetic properties of europium ions can be tuned by altering the ligands, which is crucial for applications in luminescence and MRI .
類似化合物との比較
Europium chloride can be compared with other europium compounds and similar lanthanide chlorides:
Europium Dichloride (EuCl₂): Formed by reducing europium chloride, it has different chemical properties and applications.
Samarium Chloride (SmCl₃): Another lanthanide chloride with similar properties but different applications in catalysis and material science.
Gadolinium Chloride (GdCl₃): Similar in structure but used more extensively in MRI contrast agents due to its magnetic properties.
Europium chloride stands out due to its unique luminescent properties and its ability to form stable coordination complexes, making it highly valuable in scientific research and industrial applications.
特性
分子式 |
Cl3Eu |
|---|---|
分子量 |
258.32 g/mol |
IUPAC名 |
europium(3+);trichloride |
InChI |
InChI=1S/3ClH.Eu/h3*1H;/q;;;+3/p-3 |
InChIキー |
NNMXSTWQJRPBJZ-UHFFFAOYSA-K |
正規SMILES |
[Cl-].[Cl-].[Cl-].[Eu+3] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


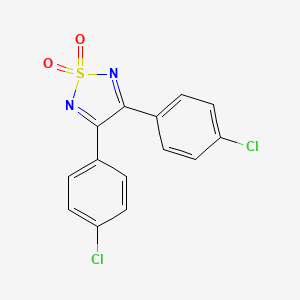
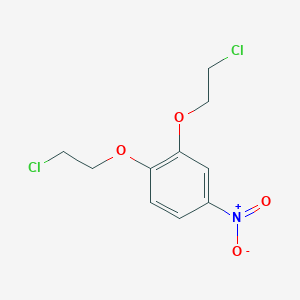

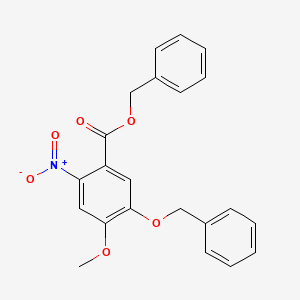
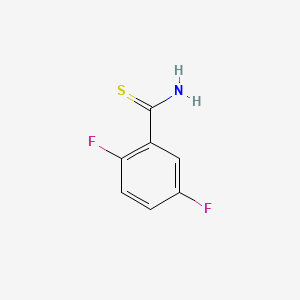
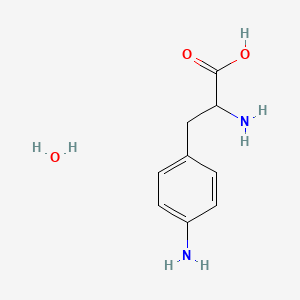

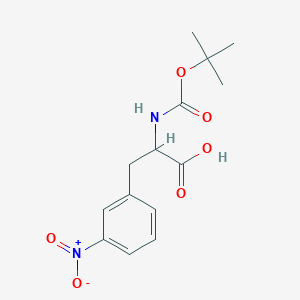

![1-[2-[(1-carboxy-3-phenylpropyl)amino]propanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B8815412.png)

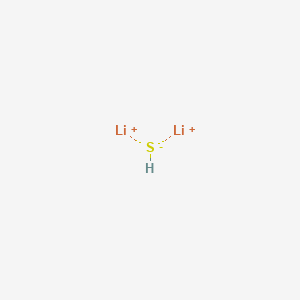
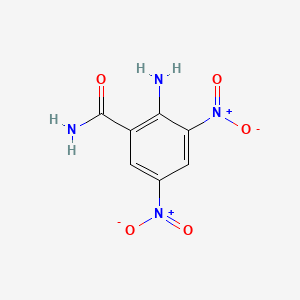
![1-(1H-pyrrolo[2,3-c]pyridin-2-yl)ethanone](/img/structure/B8815459.png)
